![molecular formula C12H6Cl4 B164862 2,2',3,3'-Tetrachlorobiphenyl CAS No. 38444-93-8](/img/structure/B164862.png)
2,2',3,3'-Tetrachlorobiphenyl
Overview
Description
2,2’,3,3’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of 2,2’,3,3’-Tetrachlorobiphenyl involves two synthesis methods . The molecular formula is C12H6Cl4 and the molecular weight is 291.99 . The yield of the synthesis process is approximately 63% .Molecular Structure Analysis
The molecular structure of 2,2’,3,3’-Tetrachlorobiphenyl is complex and detailed information about its 3D conformer and other structural details can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving 2,2’,3,3’-Tetrachlorobiphenyl are complex. One study focused on the optimum physico-chemical conditions under which photocatalytic oxidation (PCO) can be used to degrade 2,2’,3,3’-Tetrachlorobiphenyl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’-Tetrachlorobiphenyl are influenced by various factors. For instance, the bioavailability of the compound from soils representing a range in organic carbon (OC), clay content and pH were investigated using an in vivo rat model and an in vitro physiologically based extraction test (PBET) to assess the role of soil and chemical properties on bioavailability .Scientific Research Applications
Enantioselective Hydroxylation
2,2’,3,3’-Tetrachlorobiphenyl has been used in studies on enantioselective hydroxylation. This process involves the oxidation of a substrate by a hydroxyl group in a manner that favors the formation of one enantiomer over another . This application is particularly relevant in the field of pharmaceuticals, where the production of enantiomerically pure compounds can have significant implications for drug efficacy and safety .
Environmental Pollutant Detection
This compound has been used in the development of methods for detecting polychlorinated biphenyls (PCBs) at trace levels in environmental samples . PCBs are a group of man-made organic chemicals that are known to have adverse health effects and are persistent in the environment . The ability to detect these compounds at low levels is crucial for monitoring and mitigating environmental pollution .
Study of Antioxidant Effects
2,2’,3,3’-Tetrachlorobiphenyl has been used in research investigating the effects of thiol antioxidants on the atropselective oxidation of hexachlorobiphenyl . This research is important for understanding how antioxidants interact with PCBs and other pollutants, which can inform strategies for mitigating the harmful effects of these substances .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2,2’,3,3’-Tetrachlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Result of Action
The molecular and cellular effects of 2,2’,3,3’-Tetrachlorobiphenyl’s action include the disruption of cell function by altering the transcription of genes . It also inhibits the basal and circadian expression of the core circadian component PER1 , affecting the regulation of the circadian clock.
properties
IUPAC Name |
1,2-dichloro-3-(2,3-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYHLREPCPDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073503 | |
Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3'-Tetrachlorobiphenyl | |
CAS RN |
38444-93-8 | |
Record name | PCB 40 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38444-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX728GA5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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